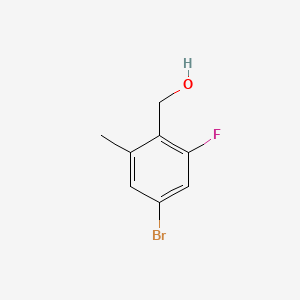

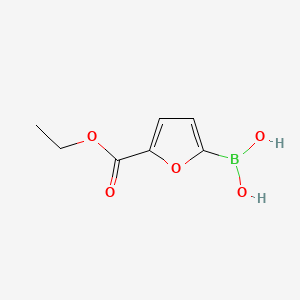

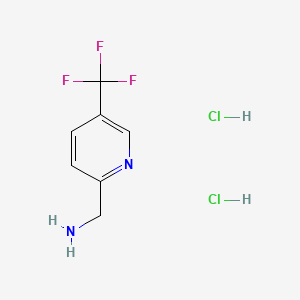

![molecular formula C9H6BNO2S B591796 (7-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1119899-37-4](/img/structure/B591796.png)

(7-Cyanobenzo[b]thiophen-2-yl)boronic acid

Descripción general

Descripción

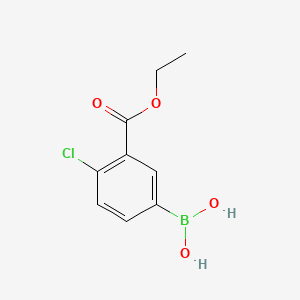

“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S . It is a pale-yellow to yellow-brown solid . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” can be represented by the InChI code: 1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8 (10 (12)13)14-9 (6)7/h1-4,12-13H .Chemical Reactions Analysis

Boronic acids, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, are often used as reagents in various chemical reactions . For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, and Ferric perchlorate-promoted reactions .Physical And Chemical Properties Analysis

“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” has a molecular weight of 203.03 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This allows for both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows for their use in biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This can be useful in a variety of research fields, including biochemistry and molecular biology .

Separation Technologies

Boronic acids have been used in separation technologies . Their unique properties allow for the separation of specific molecules, which can be particularly useful in fields such as analytical chemistry .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . Their ability to interact with various biological molecules can make them useful in the design of new drugs .

Suzuki-Miyaura Cross-Coupling Reactions

“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst .

Mecanismo De Acción

Target of Action

The primary targets of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid are currently unknown

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, which could potentially alter their function .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the specific biochemical pathways that (7-Cyanobenzo[b]thiophen-2-yl)boronic acid affects

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are areas of ongoing research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how (7-Cyanobenzo[b]thiophen-2-yl)boronic acid interacts with its targets . .

Safety and Hazards

Direcciones Futuras

The future directions of boronic acid research, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, involve the development of new synthetic methods to create large libraries of diverse and complex small molecules . The discovery of a protease inhibitor underscores the usefulness of this approach . The use of acoustic dispensing technology is expected to further accelerate synthesis and allow access to unprecedented boronic acid libraries .

Propiedades

IUPAC Name |

(7-cyano-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOHCYHBCAFLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705148 | |

| Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Cyanobenzo[b]thiophen-2-yl)boronic acid | |

CAS RN |

1119899-37-4 | |

| Record name | B-(7-Cyanobenzo[b]thien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119899-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Cyano-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.